molecular formula C11H15BrO2 B1485066 [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine CAS No. 169775-24-0

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine

Cat. No.: B1485066
CAS No.: 169775-24-0
M. Wt: 259.14 g/mol
InChI Key: WPRSBEKHSIJROL-UHFFFAOYSA-N
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Description

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of [(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine are the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward processing .

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and the 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception .

Biochemical Pathways

It is known that the activation of 5-hydroxytryptamine receptors can lead to various downstream effects, such as the release of other neurotransmitters, changes in neuronal firing rates, and alterations in gene expression .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-hydroxytryptamine receptors. Activation of these receptors can lead to a variety of effects, including changes in mood, perception, and cognition . The specific effects can vary greatly depending on the individual and the context in which the compound is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances, the individual’s physiological state, and the specific context in which the compound is used can all impact its effects . More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine plays a significant role in biochemical reactions, particularly in its interactions with serotonin receptors. It acts as a partial agonist for the 5-HT2A and 5-HT2C serotonin receptors . These interactions are crucial as they influence various physiological processes, including mood regulation, perception, and cognition. The compound’s ability to bind to these receptors and modulate their activity makes it a valuable tool for studying serotonin-related pathways and potential therapeutic applications.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can affect neurotransmitter release, gene transcription, and metabolic processes . These effects are particularly relevant in the context of neurological and psychiatric research, where the compound’s impact on cell signaling and gene expression can provide insights into the underlying mechanisms of various disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a partial agonist, the compound binds to the 5-HT2A and 5-HT2C receptors, leading to their activation and subsequent intracellular signaling . This activation can result in the modulation of various downstream effectors, including enzymes and transcription factors, which ultimately influence gene expression and cellular function. Additionally, the compound’s ability to inhibit or activate specific enzymes further contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for several hours, with peak effects occurring within the first few hours of administration . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can produce mild effects, such as enhanced sensory perception and mood elevation . At higher doses, the compound can induce more pronounced effects, including hallucinations and altered cognitive function . Toxic or adverse effects may also occur at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydroxylation, O-demethylation, and glucuronidation . These metabolic processes are facilitated by specific enzymes, such as cytochrome P450 enzymes, which play a crucial role in the compound’s biotransformation. The resulting metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, which facilitate its uptake and distribution within different cellular compartments. Additionally, binding proteins can influence the compound’s localization and accumulation within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-7(2)8-5-11(14-4)9(12)6-10(8)13-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRSBEKHSIJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472407
Record name Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169775-24-0
Record name Benzene, 1-bromo-2,5-dimethoxy-4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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